![molecular formula C15H26ClN B6344228 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride CAS No. 1240567-09-2](/img/structure/B6344228.png)

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

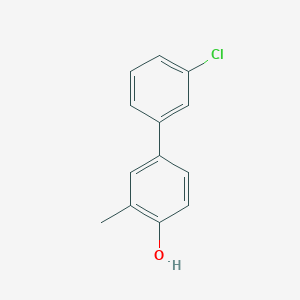

“(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C15H26ClN . It is used in scientific research and industry for various purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a butan-2-yl group, a tert-butylphenyl group, a methyl group, and an amine group, all connected together. The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.82664 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .Scientific Research Applications

Decomposition of Air Toxics

One notable application in scientific research for similar chemical compounds involves the decomposition of air toxics using radio frequency (RF) plasma reactors. Research conducted by Hsieh et al. (2011) highlights the feasibility of applying RF plasma reactors for decomposing and converting methyl tert-butyl ether (MTBE), a compound structurally related to (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride, into less harmful substances like methane, ethylene, and acetylene. This process is crucial for addressing environmental concerns associated with air pollution and toxic chemical release Hsieh, L., Tsai, C.-H., Chang, J.-E., & Tsao, M. (2011). Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor. Aerosol and Air Quality Research, 11, 265-281.

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Research into synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), provides insight into the environmental occurrence, human exposure, and potential toxicity of these compounds. Studies by Liu and Mabury (2020) have shown that SPAs, due to their widespread use in industrial and commercial products, can be found in various environmental matrices and even within human tissues. This research is vital for understanding the long-term health and environmental impacts of such compounds, which share chemical similarities with (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride Liu, R., & Mabury, S. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology.

Flavor Compounds in Foods

Research into branched aldehydes, which are important for flavor in various food products, provides another perspective on the significance of chemical compounds like (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride. Smit et al. (2009) reviewed the production and degradation pathways of these aldehydes from amino acids, emphasizing the influence of metabolic conversions, microbial activity, and food composition on the formation of desired flavor compounds in food products Smit, B., Engels, W., & Smit, G. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology, 81, 987-999.

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been found to interact with various enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

For instance, tert-butyl groups can undergo free radical reactions , and benzyl groups can undergo nucleophilic substitution and oxidation .

Biochemical Pathways

Related compounds such as tert-butylamine are used as intermediates in the preparation of sulfenamides, which modify the rate of vulcanization of rubber .

Result of Action

A related compound was found to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .

properties

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5;/h7-10,12,16H,6,11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSOGOVVJBTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)

amine hydrochloride](/img/structure/B6344215.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)